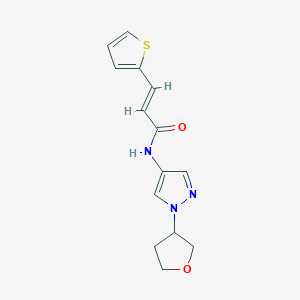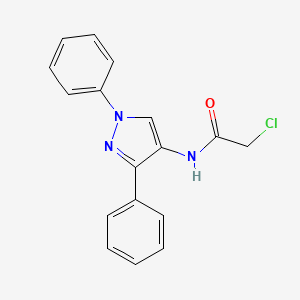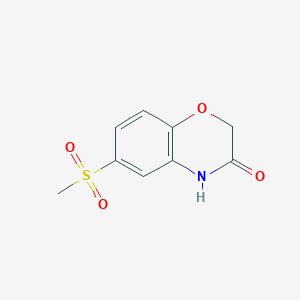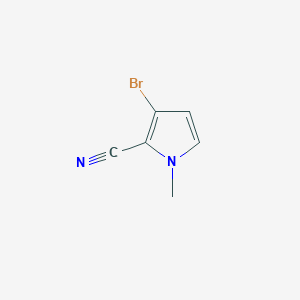
(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential for therapeutic applications.
Wirkmechanismus
The mechanism of action of (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide can have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation. It can also induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide in lab experiments is its potential therapeutic applications. However, a limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide. One direction is to further explore its anti-inflammatory properties and potential for treating inflammatory diseases. Another direction is to investigate its potential as a cancer therapeutic agent and to optimize its efficacy. Additionally, research could be done to better understand its mechanism of action and identify potential drug targets.
Synthesemethoden
The synthesis of (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with acryloyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide have been explored in various scientific research studies. One study found that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in macrophages. Another study showed that it has potential as a cancer therapeutic agent, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(4-3-13-2-1-7-20-13)16-11-8-15-17(9-11)12-5-6-19-10-12/h1-4,7-9,12H,5-6,10H2,(H,16,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZURQWHIKJUTR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2565078.png)
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide](/img/structure/B2565079.png)
![1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2565082.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2565084.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)
![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)


![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)